6-(Benzofuran-2-yl)-1H-indazole

Description

Significance of the Benzofuran-Indazole Scaffold in Chemical Biology Research

The benzofuran-indazole scaffold is a privileged structure in chemical biology and medicinal chemistry, primarily due to the diverse and potent biological activities associated with each individual moiety.

The benzofuran (B130515) nucleus is a fundamental structural unit found in a wide array of natural products and synthetic compounds. researchgate.net Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities. researchgate.net The versatility of the benzofuran ring allows it to serve as a scaffold for designing agents that can inhibit various biological targets, such as enzymes and receptors, making it a valuable component in drug discovery programs. nih.govresearchgate.net

Similarly, the indazole ring system is a cornerstone in the development of modern therapeutics, particularly in oncology. nih.gov Several FDA-approved small-molecule anticancer drugs feature the indazole scaffold. nih.gov Indazole derivatives are known to exhibit a range of biological effects, including potent inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov The ability of indazole-containing compounds to modulate these pathways underscores their therapeutic potential. nih.gov

The combination of these two pharmacophores in a single molecule, as seen in 6-(benzofuran-2-yl)-1H-indazole, offers the potential for synergistic or novel biological activities. The hybridization of these scaffolds could lead to compounds with enhanced potency, improved selectivity, or a unique mechanism of action that differs from that of the individual components. nih.gov

Historical Context of Related Heterocyclic Compound Research

The study of heterocyclic compounds has been a major focus of organic and medicinal chemistry for over a century. The synthesis of benzofuran was first reported by Perkin in 1870. Since then, a vast number of synthetic methodologies have been developed to access a wide variety of substituted benzofurans. acs.org Early research focused on the isolation and characterization of naturally occurring benzofurans, which paved the way for the synthesis and biological evaluation of synthetic analogues. researchgate.net

The development of indazole chemistry has also seen significant progress over the years. acs.org Numerous synthetic routes have been established, allowing for the preparation of a diverse library of indazole derivatives. nih.gov The therapeutic potential of indazoles became increasingly apparent with the discovery of their ability to inhibit key enzymes involved in disease processes, leading to their emergence as important pharmacophores in modern drug discovery. nih.gov

The strategy of creating hybrid molecules by linking different heterocyclic rings is a more recent, yet highly successful, approach in medicinal chemistry. This "scaffold hopping" or molecular hybridization approach has led to the development of novel compounds with improved pharmacological profiles. researchgate.net The synthesis of conjugates like benzofuran-isatin hybrids has been explored for their potential as antiproliferative agents. nih.gov

Research Imperatives and Academic Focus for this compound Studies

Given the established biological significance of the benzofuran and indazole scaffolds, dedicated research into this compound is a logical and promising direction. The primary research imperatives and academic focus for studies on this compound would likely include:

Novel Synthetic Methodologies: A key area of focus would be the development of efficient and versatile synthetic routes to access this compound and its derivatives. This would enable the creation of a library of related compounds for systematic biological evaluation. Research in this area might explore various coupling strategies and cyclization reactions to construct the core scaffold. acs.orgnih.gov

Biological Screening and Target Identification: A crucial step would be to screen this compound for a wide range of biological activities, with a particular emphasis on anticancer and antimicrobial properties, given the known activities of its parent scaffolds. researchgate.netnih.gov Should promising activity be identified, subsequent studies would focus on elucidating the mechanism of action and identifying the specific molecular targets of the compound.

Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, systematic modifications of the this compound structure would be necessary to establish a clear structure-activity relationship. This involves synthesizing and testing a series of analogues with different substituents on both the benzofuran and indazole rings to optimize potency and selectivity.

The exploration of this compound represents a fertile ground for academic and industrial research. The potential for discovering new therapeutic agents with novel mechanisms of action makes this compound a high-priority target for further investigation.

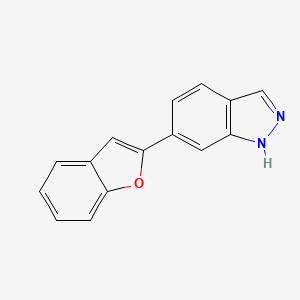

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

6-(1-benzofuran-2-yl)-1H-indazole |

InChI |

InChI=1S/C15H10N2O/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-12-9-16-17-13(12)7-11/h1-9H,(H,16,17) |

InChI Key |

PZWWUEBNPOHHBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=NN4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Benzofuran 2 Yl 1h Indazole

Established Synthetic Pathways to the 6-(Benzofuran-2-yl)-1H-indazole Core

The construction of the this compound core typically involves the sequential or convergent synthesis of the indazole and benzofuran (B130515) ring systems.

Step-by-Step Synthesis Protocols and Key Reaction Mechanisms

The synthesis of the indazole ring often begins with appropriately substituted anilines or benzonitriles. A common method involves the diazotization of an aniline (B41778) derivative, followed by cyclization. For instance, starting from a substituted aniline, treatment with sodium nitrite (B80452) in an acidic medium generates a diazonium salt, which can then undergo intramolecular cyclization to form the indazole ring. thieme-connect.de

Another approach is the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives. This can proceed through a copper-catalyzed coupling reaction, followed by a cascade process of coupling and condensation to yield the indazole core. organic-chemistry.org A two-step method involving the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile (B47965) derivative, followed by acidic deprotection and cyclization, also provides an efficient route to 3-substituted indazoles. organic-chemistry.org

The benzofuran component can be synthesized through various methods, including the reaction of a salicylaldehyde (B1680747) with a chloroacetone (B47974) in the presence of a base like potassium carbonate. researchgate.net One-pot procedures have also been developed, for example, the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, which proceeds via in situ Williamson ether formation, ester hydrolysis, and intramolecular cyclization. nih.govd-nb.info

The final coupling of the pre-synthesized benzofuran and indazole moieties can be achieved through cross-coupling reactions, such as the Suzuki or Heck reaction, to form the C-C bond between the two heterocyclic systems.

Catalytic Approaches and Reaction Optimization Strategies

Catalysis plays a crucial role in the efficient synthesis of the this compound core and its precursors.

For the Indazole Moiety:

Copper Catalysis: Copper(II) acetate (B1210297) (Cu(OAc)₂) has been effectively used to catalyze the N-N bond formation in the synthesis of 1H-indazoles from 2-aminobenzonitriles and organometallic reagents. amazonaws.com This method is tolerant of various functional groups.

Palladium Catalysis: Palladium catalysts are extensively used for C-N bond formation. For instance, Pd(OAc)₂ in combination with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be used for the coupling of 2-bromobenzaldehydes with hydrazines. thieme-connect.de

For the Benzofuran Moiety:

Palladium and Copper Co-catalysis: The Sonogashira coupling, utilizing both palladium and copper catalysts, is a powerful tool for constructing benzofurans from iodophenols and terminal alkynes, followed by intramolecular cyclization. nih.gov

Gold and Silver Catalysis: Gold-based catalysts, such as JohnPhosAuCl/AgNTf₂, have been employed for the synthesis of benzofurans from alkynyl esters and quinols. nih.gov

Acid/Base Catalysis: Brønsted acids like acetic acid can catalyze the formation of benzofurans from benzoquinones. nih.gov Bases such as triethylamine (B128534) are used in the Rap-Stoermer reaction to produce benzofuran derivatives. nih.gov

Reaction optimization often involves screening different catalysts, ligands, bases, solvents, and temperatures to maximize yield and regioselectivity. For instance, in the N-alkylation of indazoles, the choice of base and solvent can significantly influence the ratio of N-1 to N-2 alkylated products. beilstein-journals.org

Functionalization and Derivatization Strategies for this compound

Once the core structure is assembled, further modifications can be introduced to either the indazole or the benzofuran moiety to create a library of diverse compounds.

Regioselective Functionalization of the Indazole Moiety

The indazole ring offers multiple sites for functionalization, with the N-1, N-2, and C-3 positions being the most common targets.

N-Alkylation: The alkylation of the indazole nitrogen is a critical step in modifying the properties of the molecule. The regioselectivity of N-alkylation (N-1 vs. N-2) is influenced by steric and electronic factors of the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base and solvent). beilstein-journals.orgnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation. beilstein-journals.orgresearchgate.net In some cases, specific substituents on the indazole ring can direct the alkylation to the N-2 position. beilstein-journals.org

C-3 Functionalization: The C-3 position of the indazole ring can be functionalized through various methods. Halogenation at this position provides a handle for subsequent metal-catalyzed cross-coupling reactions. chim.it Direct C-H activation and arylation at the C-3 position have also been achieved using palladium catalysis. nih.gov Furthermore, C-3 zincation followed by Negishi coupling allows for the introduction of various aryl and heteroaryl groups. chim.it

Modification of the Benzofuran Substructure

The benzofuran ring can also be modified to introduce diverse substituents.

Electrophilic Substitution: The benzofuran ring is susceptible to electrophilic substitution, typically occurring at the C-3 position due to the electron-rich nature of the heterocycle. rsc.org

Functionalization via Precursors: Modifications can be introduced by using substituted salicylaldehydes or other precursors during the initial synthesis of the benzofuran ring. nih.govresearchgate.net For example, using differently substituted salicylaldehydes in a one-pot reaction with a quinoline (B57606) derivative allows for the synthesis of a variety of benzofuran-substituted quinolines. nih.govd-nb.info

Side-Chain Manipulation: If the benzofuran is substituted with a reactive group, such as an acetyl group, this can be a starting point for further derivatization. For instance, an acetyl group can be converted to a thioamide via the Willgerodt-Kindler reaction or used to build more complex side chains. nih.gov

Synthesis of Analogs and Hybrid Compounds

The versatile nature of the this compound scaffold allows for the synthesis of a wide range of analogs and hybrid molecules.

By combining different synthetic strategies, complex molecules incorporating the this compound core can be constructed. For example, a series of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives have been synthesized, demonstrating the potential to link this core to other heterocyclic systems. nih.gov Similarly, hybrid compounds incorporating imidazothiazole moieties have been reported, starting from benzofuran precursors. researchgate.net The synthesis of spirocyclic indazole derivatives, where the indazole is linked to an indolinone core, highlights the possibility of creating complex three-dimensional structures. nih.gov

The following table summarizes some of the key synthetic reactions and their applications in the synthesis and derivatization of the target compound and its precursors.

| Reaction Name | Reactants | Catalyst/Reagent | Product Type | Ref. |

| Indazole Synthesis | ||||

| Diazotization/Cyclization | Substituted Aniline | NaNO₂, Acid | Indazole | thieme-connect.de |

| Copper-Catalyzed Cyclization | 2-Aminobenzonitrile, Organometallic Reagent | Cu(OAc)₂ | 1H-Indazole | amazonaws.com |

| Palladium-Catalyzed Cyclization | 2-Bromobenzaldehyde, Hydrazine | Pd(OAc)₂, Ligand | 1H-Indazole | thieme-connect.de |

| Benzofuran Synthesis | ||||

| Perkin Synthesis | Salicylaldehyde, Chloroacetone | K₂CO₃ | 2-Acetylbenzofuran | researchgate.net |

| Sonogashira Coupling/Cyclization | Iodophenol, Terminal Alkyne | Pd/Cu Catalyst | Benzofuran | nih.gov |

| Gold-Catalyzed Cyclization | Alkynyl Ester, Quinol | JohnPhosAuCl/AgNTf₂ | Benzofuran | nih.gov |

| Functionalization | ||||

| N-Alkylation of Indazole | Indazole, Alkyl Halide | NaH, THF | N-1 Alkylated Indazole | beilstein-journals.orgresearchgate.net |

| C-3 Arylation of Indazole | Indazole | Pd Catalyst | C-3 Arylated Indazole | nih.gov |

| Willgerodt-Kindler Reaction | 1-(Benzofuran-2-yl)ethan-1-one | Sulfur, Amine | Thioamide | nih.gov |

Advanced Synthetic Techniques and Yield Optimization in Academic Research Scale

The synthesis of complex heterocyclic scaffolds such as this compound is a focal point of modern medicinal chemistry research. While specific literature detailing a dedicated, scaled-up synthesis for this exact molecule is not extensively published, its construction can be effectively achieved through advanced, palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for academic-scale research and the creation of derivative libraries. A highly plausible and commonly employed strategy for forging the crucial carbon-carbon bond between the indazole and benzofuran rings is the Suzuki-Miyaura cross-coupling reaction.

This state-of-the-art technique would involve the coupling of a halogenated indazole precursor with a benzofuran-boron species. The most logical precursors for this transformation are 6-Bromo-1H-indazole and Benzofuran-2-ylboronic acid . The former is a readily available starting material, while the latter can be synthesized through established methods. rsc.orgacs.orgnbinno.com

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex. libretexts.org The cycle comprises three key steps:

Oxidative Addition: The low-valent Palladium(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-1H-indazole to form a Palladium(II) complex.

Transmetalation: The boronic acid, activated by a base, transfers its benzofuran group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic fragments (indazole and benzofuran) are eliminated from the palladium center, forming the final product, this compound, and regenerating the Palladium(0) catalyst for the next cycle.

Detailed Research Findings and Yield Optimization

In an academic research setting, the initial synthesis is followed by a rigorous optimization process to maximize the reaction yield. This involves systematically altering various parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The goal is to identify a set of conditions that provides the desired product reliably and in high yield. rsc.orgchemistryviews.org

For the proposed Suzuki-Miyaura synthesis of this compound, a hypothetical optimization study is presented below. This table reflects typical findings in the development of cross-coupling methodologies for heteroaryl compounds. illinois.edursc.orgnih.gov

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 78 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 89 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 92 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 120 | 65 |

| 6 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 94 |

Catalyst and Ligand System: The use of a simple catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄ ) can provide a moderate yield (Entry 1). However, moving to more advanced systems using a Palladium(II) acetate (Pd(OAc)₂ ) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃ ) precatalyst in combination with specialized phosphine (B1218219) ligands like SPhos or XPhos dramatically improves the yield (Entries 2-4, 6). nih.govnih.gov These bulky, electron-rich ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

Effect of Base: The choice of base is critical for the transmetalation step. While sodium carbonate (Na₂CO₃ ) is effective, stronger bases like potassium carbonate (K₂CO₃ ) and cesium carbonate (Cs₂CO₃ ) often lead to higher yields (Entries 2 vs. 3). Potassium phosphate (B84403) (K₃PO₄ ) is also highly effective, particularly with sterically demanding substrates (Entries 4, 6). researchgate.net

Solvent and Temperature: The reaction generally benefits from heating. Aprotic polar solvents such as dioxane, dimethylformamide (DMF ), or toluene, often in a mixture with water to aid in dissolving the inorganic base, are standard choices. As seen in Entry 5, using a single solvent like DMF at a higher temperature does not necessarily guarantee a better outcome and can sometimes lead to decomposition. The optimal conditions found in this hypothetical study (Entry 6) involve the Pd₂(dba)₃/XPhos system with K₃PO₄ in aqueous dioxane at 100 °C, resulting in an excellent yield of 94%.

Once the parent compound, this compound, is synthesized efficiently, further chemical derivatization can be explored. A common site for modification is the nitrogen atom of the indazole ring (N1 position), which can undergo reactions such as alkylation or acylation to generate a library of related compounds for further study.

Theoretical and Computational Chemistry Studies of 6 Benzofuran 2 Yl 1h Indazole

Quantum Chemical Investigations

Quantum chemical investigations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic and structural properties of molecules like 6-(Benzofuran-2-yl)-1H-indazole.

Electronic Structure Analysis

Electronic structure analysis provides a window into the reactivity and stability of a molecule through the examination of its molecular orbitals and electrostatic potential.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.trnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and polarizability. For instance, a low HOMO-LUMO gap (4.189 eV) in a benzofuran (B130515) derivative was interpreted as an indication of high polarizability and reactivity. jetir.org In various indazole derivatives, the HOMO and LUMO distributions often span the entire molecule. nih.gov Molecules with higher HOMO energy values are better electron donors, whereas those with lower LUMO energies are more effective electron acceptors. dergipark.org.trnih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govjetir.org The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue represents positive potential (electron-deficient areas, prone to nucleophilic attack). nih.govresearchgate.net Green areas correspond to neutral potential. nih.gov This analysis is crucial for understanding hydrogen bonding, reactivity, and structure-activity relationships of molecules. jetir.org

Conformational Analysis and Molecular Geometry Optimization

Understanding the three-dimensional structure of this compound is essential for comprehending its biological activity and interactions.

Conformational Analysis: This involves identifying the most stable conformations (spatial arrangements of atoms) of a molecule. For flexible molecules, multiple conformers can exist, and their relative energies determine their population distribution. mdpi.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy, combined with quantum chemical calculations, can be used to determine the predominant conformation of molecules in solution. mdpi.com For example, studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have shown how substituents can significantly alter the conformational preferences. mdpi.com

Molecular Geometry Optimization: This computational process aims to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. DFT methods are commonly employed for this purpose. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be very small, indicating a nearly planar geometry. The accuracy of these calculations is often validated by comparing the theoretical results with experimental data from techniques like X-ray crystallography. mdpi.com

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are instrumental in identifying functional groups and understanding molecular structure. scirp.orgmdpi.com The calculated frequencies are often scaled to better match experimental values. scirp.org For example, the characteristic C=O stretching vibration is typically predicted in the range of 1740–1660 cm⁻¹. mdpi.com The Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational modes to specific atomic motions within the molecule. mdpi.com

Electronic Spectroscopy: The prediction of electronic absorption spectra (UV-Vis) is achieved through methods like Time-Dependent DFT (TD-DFT). nih.gov These calculations can determine the wavelengths of maximum absorption and the nature of the electronic transitions involved, often corresponding to HOMO-LUMO transitions. researchgate.net For instance, TD-DFT calculations on a phenanthroline derivative in methanol (B129727) solution showed good agreement with the experimental UV-Vis spectrum. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide dynamic insights into the behavior of molecules and their interactions with other systems, such as biological targets.

Molecular Dynamics (MD) Simulations of Ligand-Target Systems

MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, offering a detailed view of the stability and dynamics of ligand-protein complexes. researchgate.net

Several parameters are analyzed during MD simulations to assess the stability and dynamic behavior of the system.

Root Mean Square Deviation (RMSD): RMSD measures the average deviation of a protein's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and is stable. nih.gov Fluctuations in RMSD can suggest conformational changes in the protein upon ligand binding. nih.gov For example, a stable RMSD of around 2.0 Å was observed for a complex, indicating a stable structure during the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, highlighting the more flexible or mobile regions of the protein. github.io Higher RMSF values indicate greater flexibility. This analysis can reveal which parts of the protein are most affected by ligand binding. nih.gov

Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the protein that is accessible to the solvent. A lower SASA value generally indicates a more compact and stable protein structure, as less of the protein is exposed to the solvent. researchgate.netresearchgate.net

Interactive Data Table: Key Parameters in MD Simulations

| Parameter | Description | Significance for Stability |

| RMSD | Measures the average deviation of backbone atoms from a reference structure. | A stable, low value indicates the system has reached equilibrium. |

| RMSF | Measures the fluctuation of individual amino acid residues. | Identifies flexible regions of the protein. |

| RoG | Measures the compactness of the protein structure. | A stable value suggests the protein maintains its overall fold. |

| SASA | Measures the protein surface area accessible to the solvent. | Lower values often correlate with a more compact and stable structure. |

Protein-Ligand Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, offering insights into the stability of a protein-ligand complex. For compounds structurally related to this compound, MD simulations have been crucial in assessing how they behave once docked into a protein's active site. nih.gov

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD suggests that the ligand remains securely bound in its predicted pose. nih.gov For instance, MD simulations of benzofuran-1,3,4-oxadiazole derivatives showed that the complexes reached a steady state after 25 nanoseconds, indicating stability. nih.gov Similarly, a study on indazole derivatives as HIF-1α inhibitors found the most potent compound to be quite stable in the active site during MD simulation. nih.gov

Interaction dynamics also involve analyzing the persistence of key molecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. The consistent presence of hydrogen bonds is a strong indicator of a stable and specific interaction between the ligand and the protein. nih.gov Enhanced sampling methods, such as Binding Pose Metadynamics (BPMD), can further assess the stability of a ligand's binding pose in solution, helping to differentiate between genuinely stable poses and those that are artifacts of the crystallization or docking process. nih.govlivecomsjournal.org

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is fundamental in structure-based drug design to understand how a ligand like this compound might interact with a biological target, such as a protein kinase. nih.gov

For related indazole and benzofuran derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating inhibitory mechanisms. nih.govnih.gov For example, docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives helped identify them as potential inhibitors of pan-Pim kinases. nih.gov The process involves placing the ligand into the binding site of the target protein in various conformations and orientations. The results are then evaluated using a scoring function to identify the most likely binding mode. nih.gov Docking studies on other indazole derivatives against the Cyclooxygenase-2 (COX-2) enzyme have revealed significant binding results, suggesting potential anti-inflammatory activity. researchgate.net

A primary outcome of molecular docking is the prediction of the three-dimensional conformation and orientation of the ligand within the protein's active site. This "binding pose" reveals specific interactions that stabilize the complex. For heterocyclic compounds like indazoles and benzofurans, these interactions commonly include:

Hydrogen Bonds: These are critical for affinity and selectivity. For example, in studies of arylsulphonyl indazole derivatives with VEGFR2 kinase, hydrogen bonds were key stabilizing interactions. nih.gov

π-π Stacking: The aromatic rings of the indazole and benzofuran moieties can interact with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding site. nih.gov

Hydrophobic Interactions: Alkyl and aryl groups on the ligand interact with nonpolar residues in the protein, contributing significantly to binding. nih.gov

By analyzing these predicted interactions, researchers can understand why a compound is active and how its structure could be modified to improve binding.

Scoring functions are mathematical models used in molecular docking programs to approximate the binding free energy of a protein-ligand complex. nih.gov They are essential for ranking different binding poses of a single ligand and for comparing the potential binding of different ligands in virtual screening. nih.gov A lower (more negative) score generally indicates a more favorable binding affinity.

There are several types of scoring functions, each with different strengths and weaknesses:

Force-Field-Based: These functions, like the one used in AutoDock, calculate energies based on classical mechanics, including van der Waals and electrostatic interactions. nih.gov

Empirical: These functions use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) with coefficients fitted to experimental binding data. Examples include LigScore, PLP, and ChemScore. nih.gov

Knowledge-Based: These functions derive statistical potentials from databases of known protein-ligand complexes. DrugScore is an example. nih.gov

The choice of scoring function can influence the outcome of a docking study, and often a consensus of multiple scoring functions is used to improve the reliability of predictions. nih.govresearchgate.net

Table 1: Common Scoring Functions in Molecular Docking

| Scoring Function | Type | Description |

| AutoDock Score | Force-Field-Based | Calculates binding energy using a semi-empirical force field that includes terms for dispersion/repulsion, hydrogen bonding, electrostatics, and desolvation. nih.gov |

| LigScore | Empirical | An empirical scoring function that uses descriptors for van der Waals, polar, and solvent-accessible surface areas to estimate binding affinity. nih.gov |

| PLP (Piecewise Linear Potential) | Empirical | A fast, simple scoring function that uses a piecewise linear potential to describe steric, hydrogen bond, and metal-ligator interactions. nih.gov |

| X-Score | Empirical/Consensus | A consensus scoring function that combines terms from other functions (HP-Score, HM-Score, HS-Score) to predict binding energy. nih.gov |

| ChemScore | Empirical | Estimates binding affinity based on terms for hydrogen bonding, metal interactions, lipophilic contact, and rotational entropy. nih.gov |

| MolDock Score | Force-Field-Based | A scoring function that uses a grid-based potential and includes terms for steric interactions (van der Waals), and hydrogen bonding. researchgate.net |

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

While docking provides a rapid estimation of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used for refinement. These methods calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. nih.govnih.gov

The calculation is typically performed on a series of snapshots taken from an MD simulation trajectory. The binding free energy (ΔG_bind) is calculated as:

ΔG_bind = E_complex - (E_protein + E_ligand)

Where each energy term is composed of:

Molecular Mechanics Energy (ΔE_MM): Includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions. nih.gov

Solvation Free Energy (ΔG_solv): This is the most computationally intensive part and is divided into a polar component (calculated using PB or GB models) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA). nih.govnih.gov

MM-PBSA/GBSA methods have been successfully applied to confirm the strong binding of benzofuran-based inhibitors to their targets, providing energy values that often correlate better with experimental data than docking scores alone. nih.govnih.gov

Table 2: Components of MM-PBSA/GBSA Binding Free Energy Calculations

| Energy Component | Description |

| ΔE_vdw | Change in van der Waals energy upon binding. |

| ΔE_ele | Change in electrostatic energy in the gas phase. |

| ΔG_polar | Polar contribution to the solvation free energy. |

| ΔG_nonpolar | Nonpolar contribution to the solvation free energy (related to cavity formation and van der Waals interactions with the solvent). |

| ΔG_bind | The final calculated binding free energy (sum of all components). |

Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics and machine learning (ML) are increasingly used to accelerate drug discovery by building predictive models from large chemical datasets. For a compound class like indazoles or benzofurans, these methods can predict biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and potential off-target effects. eurjchem.commdpi.com

Machine learning algorithms can identify complex, non-linear relationships between a molecule's features and its activity that are not apparent from simple inspection. mdpi.com For example, ML models have been developed to predict the activation of the Aryl Hydrocarbon Receptor (AhR), a target for some environmental toxicants, and to screen for potential inhibitors. mdpi.com These approaches can prioritize which novel derivatives of a scaffold like this compound should be synthesized and tested, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of benzofuran and indazole, QSAR models are essential for understanding which structural features are critical for their therapeutic effects. nih.goveurjchem.com

The process involves:

Data Collection: A set of structurally related compounds (e.g., indazole derivatives) with experimentally measured biological activity (like IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Numerical descriptors representing various physicochemical, topological, and electronic properties of the molecules are calculated. nih.gov

Model Building: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to relate the descriptors (independent variables) to the biological activity (dependent variable). nih.goveurjchem.com

Validation: The model's robustness and predictive power are rigorously tested using internal (cross-validation, e.g., Q²) and external validation (using a test set of compounds not included in model training, e.g., R²_pred). nih.govresearchgate.net

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding chemists to focus on the most promising candidates. eurjchem.com For instance, a QSAR study on indazole compounds as quorum sensing inhibitors identified five essential descriptors that could explain and predict their inhibitory activity. nih.gov

Table 3: Examples of Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Description |

| Physicochemical | LogP, Molar Refractivity (MR), Surface Tension | Describe properties like lipophilicity, molecular volume, and intermolecular forces. nih.gov |

| Topological | Wiener Index, Balaban Index | Numerical values derived from the graph representation of a molecule, describing its size, shape, and branching. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describe the electronic properties of a molecule, such as its reactivity and polarity. dergipark.org.trresearchgate.net |

| 3D Descriptors | 3D-MoRSE, WHIM | Describe the three-dimensional arrangement of atoms in a molecule. |

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are then used to predict the activity of new, unsynthesized compounds.

2D-QSAR: Two-dimensional QSAR studies have been performed on various series of indazole and benzofuran derivatives. nih.govmdpi.comresearchgate.net For instance, a 2D-QSAR study on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles utilized physicochemical parameters to develop models with a high coefficient of determination (R²). nih.gov These models help in identifying compounds with potential inhibitory activity against specific metabolic pathways. nih.gov Another study on 5-substituted-1H-indazole derivatives used 2D-QSAR to identify key descriptors for predicting the biological activities of the compounds. researchgate.net

3D-QSAR: Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of atoms. nih.govsemanticscholar.org These methods generate contour maps that visualize the regions where steric, electrostatic, and other fields influence biological activity. nih.gov For a series of indazole derivatives, 3D-QSAR studies helped in understanding the structural requirements for potent inhibitory activity against Hypoxia-inducible factor (HIF)-1α. nih.gov The steric and electrostatic maps generated from these studies provide a structural framework for designing new and more potent inhibitors. nih.gov Similarly, 3D-QSAR studies on 5-substituted-1H-indazole derivatives helped in elucidating the importance of electrostatic and hydrophobic fields for their biological activity. researchgate.net

Molecular Descriptors and Model Validation

The predictive power of a QSAR model is highly dependent on the chosen molecular descriptors and rigorous validation.

Molecular Descriptors: A wide array of molecular descriptors are calculated to represent the chemical information of the molecules. These can be categorized as 1D, 2D, or 3D descriptors. In a study on indazole compounds, a total of 1,875 2D and 3D descriptors were initially calculated, which were then reduced to a more manageable number before model generation. nih.gov Commonly used descriptors include:

Physicochemical properties: Molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the logarithm of the partition coefficient (logP). nih.gov

Topological descriptors: These describe the connectivity of atoms in a molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity. researchgate.net

Model Validation: To ensure the robustness and predictive ability of the generated QSAR models, they undergo extensive validation. nih.gov Key statistical parameters used for validation include:

Coefficient of determination (R²): A measure of how well the model fits the training data. For a predictive QSAR model, the value of R² should be greater than 0.6. nih.gov

Internal validation (Cross-validation, q²): This assesses the model's predictive power within the training set.

External validation (R²pred): This evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. An R²pred value greater than 0.5 is generally considered necessary for a significant model. nih.gov

Other statistical metrics: These include the standard error of estimate (SEE) and the r²m value, which should be less than 0.5 and greater than 0.5, respectively, for a significant model. nih.gov

A study on indazole derivatives demonstrated the development of a QSAR model with an explained variance of 85.2% and a predicted variance of 78.1%, indicating a statistically acceptable model. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govdergipark.org.tr This approach is particularly useful when the 3D structure of the biological target is unknown. dergipark.org.tr

The process involves aligning a set of active ligands and extracting the common chemical features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govugm.ac.id The resulting pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active. dergipark.org.trnih.gov

For instance, a pharmacophore model generated for a series of benzofuran-1,2,3-triazole hybrids identified three essential features: one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic region. nih.gov This model was then used to screen a database of compounds to identify new potential inhibitors. nih.gov Similarly, pharmacophore models have been successfully used to identify potential inhibitors for various targets, including topoisomerase I and estrogen receptor alpha (ERα). nih.govugm.ac.idresearchgate.net

The validation of a pharmacophore model is crucial and is often performed using a test set of known active and inactive compounds. nih.gov The quality of a pharmacophore model can be assessed by its ability to distinguish between active and inactive molecules.

Virtual Screening Methodologies for Lead Identification

Virtual screening (VS) has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to high-throughput screening (HTS) for identifying lead compounds. nih.govspringernature.comidrblab.org VS methods can be broadly classified into two categories: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) relies on the knowledge of known active ligands for a particular target. idrblab.orgnih.gov This approach is employed when the three-dimensional structure of the target protein is not available. dergipark.org.tr The fundamental principle of LBVS is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities.

Key LBVS methods include:

Pharmacophore-based screening: As discussed in the previous section, a pharmacophore model derived from known active compounds is used as a 3D query to search for molecules with matching features in a chemical database. nih.govugm.ac.id

Similarity searching: This method involves comparing a query molecule (a known active compound) with a database of compounds to identify those with the highest structural similarity. idrblab.org

LBVS has been successfully applied in the discovery of novel inhibitors for various targets. For example, a ligand-based virtual screening of the ZINC15 database using a benzimidazole (B57391) substructure led to the identification of new trypanocidal agents. nih.gov

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) is utilized when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. nih.govnih.gov The primary method in SBVS is molecular docking.

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov The process involves:

Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein. nih.gov

Docking: The ligand is placed in the binding site of the protein, and various conformations and orientations are explored using a search algorithm. nih.gov

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly. nih.govnih.gov

SBVS has been instrumental in identifying novel inhibitors for a wide range of targets. For example, structure-based virtual screening against the SARS-CoV-2 main protease (3CLpro) and RNA-dependent RNA polymerase (RdRp) identified several phytochemicals as potential inhibitors. nih.gov Similarly, SBVS was used to discover novel inhibitors of the receptor-interacting protein kinase 1 (RIPK1). researchgate.net

The hits identified from virtual screening are typically subjected to further experimental validation to confirm their biological activity. researchgate.net

Based on a comprehensive review of available scientific literature, detailed experimental data regarding the in vitro molecular and biological target interaction studies for the specific chemical compound this compound is not publicly available.

While the benzofuran and indazole moieties are recognized as important pharmacophores in the development of therapeutic agents, and various derivatives have been synthesized and evaluated for their biological activities, research focusing explicitly on the unsubstituted this compound is not found in the searched resources.

Consequently, the specific data required to populate the requested article outline, including enzyme inhibition kinetics (IC50, Ki), mode of inhibition, and receptor binding affinities (Kd, Bmax), could not be located. Scientific studies on related but structurally distinct benzofuran-indazole derivatives have been reported, investigating their effects on targets such as protein kinases; however, these findings are not directly applicable to the subject compound as per the strict content inclusion criteria.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this compound at this time. Further experimental research would be required to determine its molecular targets and interaction characteristics.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

An extensive review of published scientific literature reveals a notable absence of detailed biophysical and mechanistic studies for the specific chemical compound this compound (CAS No. 885272-04-8). While the constituent chemical motifs, benzofuran and indazole, are well-represented in medicinal chemistry research, particularly in the development of kinase inhibitors, the specific conjugate of these two rings as this compound has not been the subject of in-depth protein interaction and mechanistic analysis in publicly available research.

The indazole core is a recognized "privileged scaffold" in drug discovery, known for its ability to mimic the adenine (B156593) base of ATP and interact with the hinge region of protein kinases. Numerous studies have detailed the synthesis and evaluation of various indazole derivatives as potent inhibitors of a range of kinases, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit nih.govnih.govresearchgate.net. These investigations often employ a suite of biophysical techniques to characterize the binding affinity, kinetics, and thermodynamics of the inhibitor-protein interaction, providing a deep understanding of the mechanism of action.

Similarly, the benzofuran moiety is a common component in biologically active compounds, recognized for its diverse pharmacological properties nih.govijpsjournal.commdpi.comresearchgate.net. Research on benzofuran derivatives has explored their potential as anticancer, antimicrobial, and antioxidant agents, often involving studies on their interaction with biological macromolecules like proteins and nucleic acids nih.gov.

Despite the clear precedent for detailed biophysical and mechanistic evaluation of both indazole and benzofuran-containing compounds, there is no specific published data for this compound concerning the following standard analyses:

Surface Plasmon Resonance (SPR): No studies were found that report the use of SPR to determine the binding kinetics (association and dissociation rate constants, k_a and k_d) of this compound with any specific protein target.

Isothermal Titration Calorimetry (ITC): There is no available literature detailing the thermodynamic profile (changes in enthalpy, ΔH, and entropy, ΔS) of this compound binding to a biological target.

Fluorescence-Based Assays: Reports on the use of techniques such as thermal shift assays (Differential Scanning Fluorimetry), fluorescence polarization, or similar methods to confirm target engagement or measure binding affinity for this specific compound are absent.

NMR Spectroscopy: No saturation transfer difference (STD) NMR or other ligand-observed NMR experiments have been published to map the binding epitope of this compound with a protein.

X-ray Crystallography: There are no publicly deposited protein data bank (PDB) entries or publications showing the co-crystal structure of this compound bound to a protein target.

Mechanistic Insights: Consequently, without the foundational data from these biophysical methods, detailed molecular-level mechanistic insights into the biological activity of this compound remain speculative and have not been experimentally elucidated in the scientific literature.

Molecular and Biological Target Interaction Studies in Vitro and Mechanistic Focus

Mechanistic Insights into Biological Activity at the Molecular Level

Elucidation of Molecular Mechanisms of Action

No published studies were identified that specifically investigate the molecular mechanisms of action for 6-(Benzofuran-2-yl)-1H-indazole. Research into how this compound may affect cellular processes, signaling pathways, or enzymatic activity has not been reported.

Role of Specific Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

There is no available data from structural biology studies, such as X-ray crystallography or NMR spectroscopy, or from computational modeling that details the specific hydrogen bonding and hydrophobic interactions of this compound with any biological target.

Structure Activity Relationship Sar and Lead Optimization Studies

Impact of Structural Modifications on Biological Potency and Selectivity

While specific SAR studies on the 6-(Benzofuran-2-yl)-1H-indazole framework are not extensively documented in publicly available literature, general principles derived from related structures provide valuable insights.

For the benzofuran (B130515) moiety , substitutions at various positions have been shown to be critical for biological activity. Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are crucial for cytotoxic activity. mdpi.com For instance, the introduction of a fluorine atom at the 4-position of a 2-benzofuranyl group attached to another scaffold resulted in a two-fold increase in potency for inhibiting the urokinase-type plasminogen activator (uPA). mdpi.com

For the indazole ring , modifications are known to significantly impact kinase inhibition profiles. For example, in a series of 3-amino-1H-indazol-6-yl-benzamides, the nature of the substituent on the benzamide (B126) tail region was critical for activity against kinases like FLT3, PDGFRα, and Kit. Replacement of a substituted aniline (B41778) with simple alkyl amides led to a dramatic loss of activity.

Systematic optimization of substituents on the indazole ring has been a key strategy in the development of potent and selective kinase inhibitors. nih.gov For instance, in a series of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs developed as CDC7 inhibitors, medicinal chemistry efforts focused on modifying the scaffold to improve cellular potency and reduce metabolic liabilities. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for biological activity. For hybrid molecules like this compound, the key pharmacophoric features would likely involve a combination of interactions from both heterocyclic systems.

The indazole core is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyrazole (B372694) ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The bicyclic nature of the indazole also provides a rigid scaffold for the optimal positioning of other interacting groups.

The benzofuran moiety , being a planar aromatic system, can participate in π-π stacking interactions with aromatic residues in the target protein's binding pocket. The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, further anchoring the ligand to its target.

Rational Design Principles for Enhanced Target Selectivity

Rational drug design aims to create molecules with high affinity and selectivity for a specific biological target. For the this compound scaffold, several principles can be applied to enhance target selectivity.

One common strategy is to exploit subtle differences in the amino acid residues of the ATP-binding sites across different kinases. By introducing substituents that can form specific interactions with unique residues in the target kinase, selectivity can be improved. For example, targeting the "DFG-out" inactive conformation of kinases with type II inhibitors is a proven strategy for achieving selectivity.

Structure-based drug design, utilizing X-ray crystallography or homology modeling of the target protein, can guide the placement of functional groups on the this compound scaffold to maximize favorable interactions and minimize clashes with off-target proteins.

Bioisosteric Replacements and Scaffold Hopping Strategies in Research

Bioisosteric replacement and scaffold hopping are powerful tools in lead optimization to improve physicochemical properties, metabolic stability, and potency, as well as to explore new intellectual property space.

For the indazole moiety , bioisosteric replacements are a common strategy. For example, replacing the indazole with other hinge-binding heterocycles like benzimidazole (B57391) has been explored in the development of kinase inhibitors. nih.gov In a study on neuroprotective agents, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group in a series of 5-substituted-1H-indazoles led to a potent and selective MAO-B inhibitor.

Advanced Characterization and Specialized Properties of 6 Benzofuran 2 Yl 1h Indazole and Its Derivatives

Photophysical Properties Research

The photophysical behavior of 6-(Benzofuran-2-yl)-1H-indazole is dictated by the electronic properties of its conjugated π-system, which combines the electron-rich benzofuran (B130515) and indazole rings. This structure is expected to give rise to interesting absorption and emission characteristics.

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The UV-Vis absorption spectrum of this compound is anticipated to arise from π-π* electronic transitions within the aromatic framework. Benzofuran itself, a key component of this molecule, is known to be a constituent of more complex systems used in material science. nih.gov Derivatives of 2-arylbenzofuran, which are structurally similar to the title compound, exhibit characteristic absorption and fluorescence spectra. nih.gov Studies on functionalized benzofuran derivatives show distinct absorption bands that can be influenced by substituents and the solvent environment. researchgate.net For instance, some benzofuran derivatives display absorption maxima that are sensitive to the electronic nature of attached groups. nih.gov

Fluorescence is also an expected property of this compound. The fusion of the benzofuran and indazole rings creates a rigid, planar structure conducive to radiative decay from the excited state. Indazole derivatives are known to be fluorescent, and their emission properties are a subject of ongoing research. nih.govacs.org Similarly, many benzofuran derivatives are recognized for their fluorescent properties, with some being used as fluorescent probes. nih.gov The emission spectra for derivatives of 2-arylbenzofuran have been well-documented. nih.gov The conjugation between the two heterocyclic systems likely results in an emission profile in the violet-blue region of the spectrum, a common feature for such aromatic compounds. nih.gov

Table 1: Representative Photophysical Data for Analogous Compounds This table presents typical absorption and emission data for related benzofuran and indazole derivatives to approximate the expected properties of this compound.

| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent |

| 2-Arylbenzofuran Derivatives nih.gov | ~320-360 | ~380-450 | Various Organic |

| 3-Substituted-1H-Indazoles acs.org | ~300-350 | ~360-480 | Various Organic |

| Imidazole-Based Fluorophores nih.gov | ~350-380 | ~450-500 | Various Organic |

Note: Data is generalized from the literature on related compound classes and is for illustrative purposes.

Luminescence Quantum Yields and Excited State Dynamics

The luminescence quantum yield (Φ_f), which measures the efficiency of the fluorescence process, is a critical parameter. horiba.com For this compound, the quantum yield would be influenced by the rigidity of the molecular structure and the nature of the excited state. A rigid structure generally minimizes non-radiative decay pathways, leading to higher quantum yields. Research on 3-substituted-1H-indazoles has reported compounds with very good fluorescence properties and quantum yields reaching as high as 85%. acs.org Similarly, certain imidazole-based fluorophores have demonstrated quantum yields up to 0.90. nih.gov

Solvatochromism and Environmental Sensitivity

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is expected for this compound due to the presence of nitrogen atoms in the indazole ring, which can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules. nih.gov This interaction can stabilize the ground or excited state to different extents, leading to a shift in the energy gap. nih.gov

A study on benzofuran derivatives showed that introducing certain substituents can lead to significant solvatochromic shifts, indicating a change in the dipole moment upon excitation. nih.gov For example, a hypsochromic (blue) shift with increasing solvent polarity suggests a larger dipole moment in the ground state than in the excited state, while a bathochromic (red) shift indicates the opposite. nih.gov This sensitivity to the local environment makes such compounds potentially useful as fluorescent probes. nih.gov

Electrochemical Properties Studies (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry to understand its redox properties. Both the benzofuran and indazole moieties are electroactive. The electron-rich nature of these heterocyclic systems suggests they are susceptible to oxidation.

Studies on benzofuran derivatives have detailed their electro-oxidation mechanisms, which typically involve the heterocyclic ring system. frontiersin.org The oxidation potentials are influenced by the substitution pattern on the benzofuran core. frontiersin.org Similarly, the electrochemical synthesis and functionalization of indazole derivatives have been explored, highlighting their redox activity. nih.gov The HOMO-LUMO energy gap, which can be estimated from electrochemical data, is a key parameter in evaluating materials for electronic applications. nih.gov Given the electron-rich character of both heterocyclic components, it is likely that this compound would exhibit irreversible oxidation peaks at moderate positive potentials.

Table 2: Representative Electrochemical Data for Analogous Compounds

| Compound Class | Redox Process | Potential Range (vs. Ag/AgCl or SCE) | Key Findings |

| Benzofuran Derivatives frontiersin.org | Oxidation | +0.8 to +1.5 V | Irreversible oxidation of the benzofuran ring. |

| Indazole Derivatives nih.gov | Oxidation/Reduction | Varies with structure | Can undergo both oxidation and reduction depending on substituents. |

| Arylsilanes researchgate.net | Oxidation | +1.0 to +2.5 V | Oxidation potentials depend on the nature and number of aryl groups. |

Note: Data is generalized from the literature on related compound classes and is for illustrative purposes.

Supramolecular Chemistry Investigations

The structure of this compound, with its aromatic surfaces and hydrogen-bonding capabilities (specifically the N-H proton of the indazole ring), makes it an excellent candidate for participation in supramolecular chemistry, particularly in host-guest interactions. pnrjournal.commdpi.com

Host-Guest Interactions and Molecular Recognition Phenomena

The formation of host-guest complexes involves non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. ccspublishing.org.cn this compound can act as a "guest" molecule, fitting into the cavity of a larger "host" molecule.

Cyclodextrins: These macrocycles, composed of glucose units, have a hydrophobic inner cavity and a hydrophilic exterior. ccspublishing.org.cnresearchgate.netnih.gov They are known to encapsulate aromatic compounds in aqueous solutions. ccspublishing.org.cn The benzofuran moiety of the title compound would likely be included within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The formation of such an inclusion complex can alter the photophysical properties of the guest molecule, often leading to enhanced fluorescence. ccspublishing.org.cn

Calixarenes: These are another class of macrocyclic hosts with a defined cavity that can bind various guest molecules. nih.govacs.orgrsc.org The binding is often driven by a combination of CH-π and π-π interactions between the guest and the aromatic walls of the calixarene. nih.gov Sulfonated calixarenes, being water-soluble, are particularly effective at binding positively charged or polar guests in aqueous media. nih.gov The indazole and benzofuran rings of the title compound could interact favorably with the electron-rich cavity of a calixarene. This molecular recognition can be highly selective, depending on the size and shape complementarity between the host and guest. nih.govnih.gov

The study of such host-guest systems is crucial for applications in sensing, catalysis, and drug delivery, where the encapsulation can enhance solubility, stability, and bioavailability. ccspublishing.org.cnnih.gov

Non-Covalent Interactions and Self-Assembly within Supramolecular Systems

The arrangement of molecules in the solid state and in solution is governed by a variety of non-covalent interactions, which are crucial in the design of supramolecular assemblies. While specific studies on the self-assembly of this compound are not extensively documented in publicly available research, the behavior of its constituent benzofuran and indazole components, as well as their derivatives, provides significant insights into its potential for forming ordered structures.

The benzofuran ring system, with its electron-rich character, and the indazole nucleus, capable of acting as both a hydrogen bond donor and acceptor, are predisposed to engage in a range of non-covalent interactions. These include:

π-π Stacking: The aromatic nature of both the benzofuran and indazole rings facilitates π-π stacking interactions, which are fundamental to the organization of many organic materials. These interactions can influence the electronic and photophysical properties of the resulting assemblies.

Hydrogen Bonding: The N-H group of the indazole moiety is a potent hydrogen bond donor, while the nitrogen atoms within the pyrazole (B372694) ring and the oxygen atom of the benzofuran can act as hydrogen bond acceptors. This allows for the formation of robust one-, two-, or three-dimensional networks, driving the self-assembly process.

Research on functionalized benzofuran derivatives has demonstrated their capacity for self-assembly into regular nanostructures. The nature of these assemblies can often be tuned by modifying experimental conditions, such as the solvent system or the introduction of surfactants. Similarly, studies on indazole-containing compounds highlight the role of hydrogen bonding and other intermolecular forces in dictating their crystal packing and molecular organization. For instance, the crystal structure of some indazole derivatives reveals the formation of infinite one-dimensional chains through hydrogen bonding motifs.

While direct experimental data for this compound is limited, the combined potential for π-π stacking from both aromatic systems and directional hydrogen bonding from the indazole unit suggests a strong propensity for self-assembly into well-defined supramolecular architectures. The specific nature of these assemblies would likely be influenced by the substitution pattern on either heterocyclic ring.

Application as Molecular Probes in Chemical Systems Research

The unique photophysical properties inherent to benzofuran and indazole scaffolds make their conjugated systems, such as this compound, promising candidates for the development of molecular probes. These probes can be designed to detect and quantify the presence of specific analytes, such as metal ions, through changes in their fluorescence or colorimetric response.

Benzofuran derivatives have been successfully employed as fluorescent chemosensors for a variety of metal ions. researchgate.net The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). For example, benzofuran-based probes have been developed to exhibit an "on-off" fluorescent response upon binding to ions like Fe³⁺ or a "turn-on" response for ions such as Pd²⁺. researchgate.net The interaction between the functional groups on the benzofuran probe and the metal ion's empty orbitals is key to this selectivity. researchgate.net

The following table summarizes the performance of some benzofuran-based fluorescent probes for metal ion detection, illustrating the potential sensing capabilities that could be engineered into derivatives of this compound.

| Probe Type | Analyte | Response Type | Limit of Detection (LOD) |

| Benzofuran glycinamide-based chemosensor | Fe³⁺ | "On-off" fluorescence | 10 nM (UV-vis), 43 nM (Fluorescence) |

| Benzofuran-β-alaninamide based chemosensor | Fe³⁺ | "Turn-on" fluorescence | Not Specified |

| Benzofuran-2-boronic acid | Pd²⁺ | "Turn-on" response | 9.8 nM |

This table is based on data for various benzofuran derivatives and is intended to be illustrative of potential applications.

Similarly, the indazole moiety can contribute to the sensing capabilities. The design and synthesis of indazole derivatives have been a significant focus in medicinal chemistry, often targeting specific biological molecules like enzymes. longdom.orgmdpi.comnih.govnih.gov This highlights the ability of the indazole scaffold to participate in specific molecular recognition events. By incorporating appropriate chelating groups or reactive sites, this compound derivatives could be tailored to act as selective molecular probes for various species of interest in chemical and biological systems.

The combination of the fluorescent benzofuran unit and the versatile indazole scaffold in this compound provides a strong foundation for the design of novel molecular probes. Further research into the synthesis of specific derivatives and the characterization of their photophysical responses to different analytes is warranted to fully explore this potential.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 6-(Benzofuran-2-yl)-1H-indazole

A thorough literature search did not yield any specific academic publications detailing the synthesis, characterization, or biological evaluation of this compound. While the individual benzofuran (B130515) and indazole scaffolds are well-studied, their combination in this specific arrangement is not documented in peer-reviewed research.

Unexplored Research Avenues and Methodological Challenges

Given the absence of existing research, the entire field of study for this compound remains unexplored. The primary methodological challenge is the de novo synthesis of the compound, which would need to be developed and optimized. Following successful synthesis, significant research avenues would include:

Biological Screening: Broad-based screening against various biological targets (e.g., kinases, GPCRs, enzymes) to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand how structural modifications impact biological activity.

Biophysical and Structural Studies: Techniques like X-ray crystallography could be used to understand its interaction with biological targets at a molecular level.

Potential for Further Academic Inquiry and Interdisciplinary Development

The potential for academic inquiry is vast due to the novelty of the compound. Interdisciplinary development could involve collaborations between synthetic chemists, medicinal chemists, and biologists to:

Investigate its potential as a scaffold for new therapeutic agents, particularly in areas where benzofuran and indazole derivatives have shown promise, such as oncology and infectious diseases.

Explore its photophysical properties, given the fluorescent nature of many benzofuran compounds, for applications in materials science or as biological probes.

Q & A

Q. What are the optimal synthetic routes for 6-(Benzofuran-2-yl)-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step cyclization reactions. A common approach is the domino cyclization of hydroxy benzofuran derivatives with indazole precursors under mild acidic or basic conditions (e.g., ethanol/KOH at reflux). For example, angularly fused frameworks can be achieved via reactions with p-benzoquinone derivatives, yielding products with >70% efficiency when using catalytic trifluoroacetic acid . Key factors include:

- Temperature : Higher temperatures (>80°C) accelerate cyclization but may increase side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in benzofuran-indazole fusion .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Domino cyclization | 78 | 95 | EtOH, 70°C, 12 h |

| Condensation-Knoevenagel | 65 | 88 | DMF, ZnCl₂, 100°C |

Q. How is the crystal structure of this compound resolved, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXT/SHELXL) is the gold standard. SHELXT automates space-group determination and initial structure modeling, while SHELXL refines thermal parameters and hydrogen bonding networks . Critical steps include:

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Initial screening focuses on antimicrobial and anticancer activity:

- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 10–100 µg/mL .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced cytotoxicity .

- Enzyme inhibition : Kinase/VEGFR2 inhibition assays using fluorescence polarization .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding modes of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) and molecular docking (AutoDock Vina) are critical:

- DFT : Calculate HOMO-LUMO gaps to assess reactivity. The Colle-Salvetti correlation-energy formula optimizes electron density maps for π-π stacking interactions .

- Docking : Use VEGFR2 (PDB: 3WZE) or PI3K (PDB: 6ACD) crystal structures. Key residues (e.g., Lys868 in VEGFR2) form hydrogen bonds with the indazole N-H group .

- MD simulations : GROMACS trajectories (50 ns) validate binding stability under physiological conditions .

Q. How to resolve contradictions in spectral data (NMR, IR) for structurally similar derivatives?

- Methodological Answer : Contradictions arise from tautomerism or dynamic effects. Strategies include:

- Variable-temperature NMR : Identify equilibrium shifts between 1H-indazole and 2H-indazole tautomers.

- 2D-COSY/HSQC : Assign overlapping proton signals (e.g., benzofuran C7-H vs. indazole C3-H) .

- IR isotope labeling : Confirm carbonyl interactions by substituting ¹⁸O in benzofuran rings .

Q. What strategies optimize the structure-activity relationship (SAR) for dual PI3K/VEGFR2 inhibition?

- Methodological Answer : Hybridization and substituent engineering are key:

- Benzofuran modifications : Electron-donating groups (e.g., -OCH₃) enhance PI3K binding (IC₅₀: 0.8 µM vs. 2.3 µM for -Cl) .

- Indazole substitutions : N1-methylation improves VEGFR2 selectivity by 15-fold due to hydrophobic pocket fitting .

Table 2 : SAR Trends for Dual Inhibitors

| Substituent Position | Activity (IC₅₀, µM) | Selectivity Ratio (PI3K/VEGFR2) |

|---|---|---|

| 6-Br | 1.2 | 1:1.3 |

| N1-CH₃ | 0.9 | 1:0.8 |

| 5-OCH₃ | 0.7 | 1:1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.